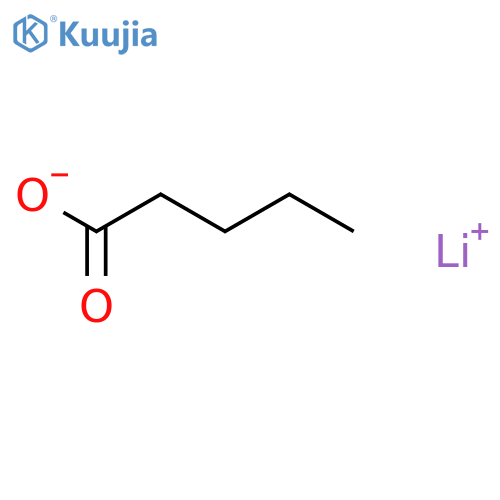Cas no 38869-19-1 (Lithium;pentanoate)

Lithium;pentanoate structure
商品名:Lithium;pentanoate
Lithium;pentanoate 化学的及び物理的性質
名前と識別子
-
- Lithium valerate
- lithium pentanoate
- Lithium n-pentanoate
- Pentanoic acid, lithium salt
- CTK1C3308
- EINECS 254-162-4
- AG-F-37159
- LITHIUM VALERATE,PURIFIED
- lithium
- pentanoate
- lithium;pentanoate
- 4PKI8M50A4
- AKOS003025618
- PENTANOIC ACID, LITHIUM SALT (1:1)
- SCHEMBL106300
- NS00089588
- 38869-19-1
- DTXSID90192120
- UNII-4PKI8M50A4
- Lithium;pentanoate
-
- インチ: InChI=1S/C5H10O2.Li/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H,6,7);/q;+1/p-1
- InChIKey: KDDRURKXNGXKGE-UHFFFAOYSA-M
- ほほえんだ: [Li+].CCCCC(=O)[O-]
計算された属性
- せいみつぶんしりょう: 108.07600
- どういたいしつりょう: 108.07625796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 63.4
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.1Ų
じっけんとくせい
- PSA: 40.13000
- LogP: -0.07350
Lithium;pentanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| City Chemical | L5623-25GM |
Lithium Valerate |
38869-19-1 | purified | 25gm |
$59.62 | 2023-09-19 | |
| City Chemical | L5623-100GM |
Lithium Valerate |
38869-19-1 | purified | 100gm |
$197.47 | 2023-09-19 |
Lithium;pentanoate 関連文献
-
1. Water
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
